2,6-Diethoxypyridin-4-amine

Description

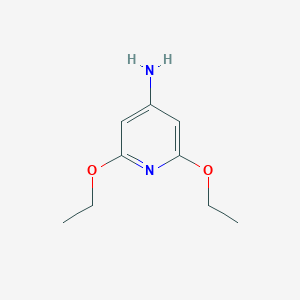

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-12-8-5-7(10)6-9(11-8)13-4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMCQSBGPIGNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=N1)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591445 | |

| Record name | 2,6-Diethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183296-01-7 | |

| Record name | 2,6-Diethoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,6 Diethoxypyridin 4 Amine

Retrosynthetic Analysis of 2,6-Diethoxypyridin-4-amine

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections can be made at the carbon-nitrogen bond of the amine group and the carbon-oxygen bonds of the ethoxy groups.

One common strategy involves the disconnection of the C4-amine bond, leading to a 4-halopyridine precursor, such as 4-chloro-2,6-diethoxypyridine. This intermediate can then be subjected to amination. Further disconnection of the C-O bonds of the ethoxy groups would lead back to a dihalopyridine, like 2,6-dichloro-4-aminopyridine or a related derivative. This dihalo-precursor is a common starting point, with the ethoxy groups being introduced via nucleophilic substitution.

Alternatively, a retrosynthetic approach can be envisioned that constructs the pyridine (B92270) ring itself. This would involve disconnecting the ring to reveal acyclic precursors. For instance, a [3+3] cycloaddition strategy could be considered, where the pyridine ring is formed from two three-carbon fragments. However, for this specific substitution pattern, functional group interconversion on a pre-formed pyridine ring is often a more direct approach.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 4-Chloro-2,6-diethoxypyridine | Ammonia (B1221849) or an ammonia equivalent |

| 4-Chloro-2,6-diethoxypyridine | 2,4,6-Trichloropyridine (B96486) | Sodium ethoxide |

| 2,4,6-Trichloropyridine | Pyridine | Chlorination reagents |

This analysis highlights that a common and practical approach begins with a polysubstituted pyridine, such as 2,4,6-trichloropyridine, which is then sequentially functionalized.

Direct Synthesis Approaches to Substituted Pyridin-4-amines

Direct synthesis approaches aim to construct the substituted pyridine ring in a single or a few steps from acyclic precursors.

The construction of the pyridine core can be achieved through various cyclization reactions. One of the classical methods is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While versatile, this method typically yields dihydropyridines that require a subsequent oxidation step. For a molecule like this compound, this would necessitate starting materials that already contain the ethoxy and a precursor to the amine group, which can be synthetically complex.

More contemporary methods involve transition-metal-catalyzed cycloadditions. For instance, a formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones can provide a direct route to substituted pyridines. acs.org However, achieving the specific 2,6-diethoxy-4-amino substitution pattern directly from acyclic precursors through these methods can be challenging due to regioselectivity issues.

The introduction of ethoxy groups onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. This requires the presence of good leaving groups, such as halides (Cl, Br), on the pyridine ring, particularly at the electron-deficient 2 and 6 positions. The reaction is generally carried out using sodium ethoxide in ethanol (B145695).

For the synthesis of this compound, a suitable precursor would be a di-halogenated pyridine at the 2 and 6 positions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at these positions.

Direct C-H amination of pyridine is a challenging transformation due to the electron-deficient nature of the pyridine ring. However, significant advances have been made in this area using transition metal catalysis. These methods often require specific directing groups to achieve regioselectivity. For the synthesis of this compound, a direct amination at the C4 position of 2,6-diethoxypyridine (B172836) would be an ideal step. However, controlling the regioselectivity to favor the 4-position over the 3- and 5-positions can be difficult without a directing group.

Functional Group Interconversion Strategies

Functional group interconversion on a pre-existing pyridine ring is often the most practical and widely used approach for the synthesis of polysubstituted pyridines like this compound.

A robust and common method for introducing an amino group at the 4-position of a pyridine ring is through the nucleophilic substitution of a halogen atom. Starting from a 4-halopyridine derivative, such as 4-chloro-2,6-diethoxypyridine, the amination can be achieved using various ammonia surrogates.

The reaction conditions for such aminations can vary. Common methods include:

Reaction with ammonia: This can be performed in a sealed tube or an autoclave at elevated temperatures and pressures.

Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under milder conditions using a variety of amine sources. This method is particularly useful for complex molecules.

Reaction with sodium amide: This strong nucleophile can effectively displace a halide from the pyridine ring.

A typical reaction sequence starting from 2,4,6-trichloropyridine is presented in the table below. This multi-step synthesis involves the selective substitution of the chlorine atoms. The chlorine at the 4-position is generally more reactive towards nucleophiles than those at the 2 and 6-positions. However, by controlling the reaction conditions, selective substitution can be achieved. A more common approach is to first introduce the less reactive ethoxy groups, followed by the amination at the more reactive 4-position.

| Step | Starting Material | Reagent | Product |

| 1 | 2,4,6-Trichloropyridine | Sodium Ethoxide (2 equivalents) | 4-Chloro-2,6-diethoxypyridine |

| 2 | 4-Chloro-2,6-diethoxypyridine | Ammonia | This compound |

This sequential functional group interconversion strategy offers a reliable and high-yielding route to this compound and is often preferred for its predictability and scalability.

Amination of Halogenated Pyridine Precursors

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the introduction of an amine group onto an aromatic ring. This reaction typically involves the displacement of a suitable leaving group, such as a halide, by a nucleophilic amine. For the synthesis of this compound, a plausible SNAr strategy would involve a precursor like 4-chloro-2,6-diethoxypyridine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing effect of the nitrogen atom and potentially the ethoxy groups, facilitates the attack by an amine nucleophile.

The general mechanism for an SNAr reaction proceeds via an addition-elimination pathway. fishersci.co.uk The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the aminated product. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction. fishersci.co.uk

A hypothetical reaction scheme is presented below:

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Chloro-2,6-diethoxypyridine | Ammonia (or an ammonia equivalent) | This compound | High temperature and pressure, often with a catalyst |

Benzyne-Mediated Aminations from Related Precursors

While less common for this specific substitution pattern, benzyne-mediated amination offers an alternative route. This pathway involves the generation of a highly reactive benzyne (B1209423) (or in this case, a hetaryne) intermediate from a dihalopyridine precursor upon treatment with a strong base, such as sodium amide. youtube.com The amine nucleophile then adds to the benzyne intermediate, followed by protonation to yield the final product.

The formation of the hetaryne intermediate is the rate-determining step. Once formed, the addition of the nucleophile can occur at two different positions, potentially leading to a mixture of regioisomers. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the ring.

A generalized representation of this approach is as follows:

| Precursor | Reagent | Intermediate | Product |

|---|---|---|---|

| A dihalodiethoxypyridine | Strong base (e.g., NaNH2) | Diethoxy-pyridyne | This compound (and potential isomers) |

Etherification of Hydroxylated Pyridine Precursors

An alternative synthetic strategy involves the etherification of a hydroxylated pyridine precursor, such as 4-amino-2,6-dihydroxypyridine. This method builds the desired ethoxy groups onto a pre-existing aminopyridine core. The Williamson ether synthesis is a classic and widely used method for this transformation. It involves the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles to displace a halide from an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The success of this reaction depends on the choice of base and solvent to ensure complete deprotonation of the hydroxyl groups without promoting side reactions.

| Precursor | Reagent | Base | Product |

| 4-Amino-2,6-dihydroxypyridine | Ethyl iodide or Ethyl bromide | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | This compound |

Reduction of Nitro- or Nitrile-Substituted Pyridines to Amines

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this approach, a 2,6-diethoxy-4-nitropyridine precursor would be synthesized first. The nitro group can be introduced onto the 2,6-diethoxypyridine ring through electrophilic nitration, although the electron-rich nature of the ring can lead to challenges with regioselectivity and over-oxidation.

Once the nitro-substituted precursor is obtained, the nitro group can be readily reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl).

Similarly, a nitrile group at the 4-position of the 2,6-diethoxypyridine ring can be reduced to a primary amine. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

| Precursor | Reducing Agent | Product |

| 2,6-Diethoxy-4-nitropyridine | H2/Pd-C, Sn/HCl, or Fe/HCl | This compound |

| 2,6-Diethoxy-4-cyanopyridine | LiAlH4 or H2/Raney Ni | This compound |

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to achieve efficient and selective transformations.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed C-H amination for related amines)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. While direct C-H amination of 2,6-diethoxypyridine at the 4-position is a challenging transformation, related palladium-catalyzed reactions provide a conceptual framework. rsc.org For instance, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides (or triflates) and amines. fishersci.co.uk

A hypothetical application to the synthesis of this compound would involve the coupling of a 4-halo-2,6-diethoxypyridine with an ammonia equivalent in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Product |

| 4-Bromo-2,6-diethoxypyridine | Ammonia or Benzophenone imine | Pd(dba)2 or Pd2(dba)3 | BINAP or other phosphine ligands | NaOt-Bu or Cs2CO3 | This compound |

Other Catalytic Systems for Pyridine Functionalization

Research into the functionalization of pyridine rings is an active area, with various catalytic systems being developed. These can include catalysts based on other transition metals like copper, nickel, or rhodium, which can mediate C-N bond formation through different mechanisms. For instance, copper-catalyzed Ullmann condensation reactions have historically been used for aryl aminations, although they often require harsh reaction conditions. More recent developments have led to milder copper-catalyzed systems.

Furthermore, catalytic C-H activation and functionalization strategies are emerging as powerful tools for the direct introduction of functional groups onto heterocyclic rings, potentially offering more atom-economical routes to compounds like this compound in the future. researchgate.net

Optimization of Reaction Conditions and Solvent Effects in Synthesis

The synthesis of this compound, while not extensively detailed in publicly available literature, can be logically approached through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-amino-2,6-dichloropyridine (B16260), with sodium ethoxide. The efficiency and yield of this transformation are critically dependent on the careful optimization of reaction conditions, including solvent, temperature, reaction time, and the nature of the base. This section explores the key parameters that influence the synthesis, drawing on established principles of SNAr reactions on pyridine rings.

Solvent Effects

The choice of solvent is paramount in SNAr reactions. Generally, polar aprotic solvents are favored as they can dissolve the ionic nucleophile (sodium ethoxide) while not solvating the nucleophile as strongly as protic solvents. This leaves the nucleophile more "naked" and reactive. Protic solvents, such as ethanol, can solvate the ethoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially lowering the reaction rate.

However, in the context of synthesizing this compound, using a large excess of ethanol can serve as both the reactant (source of ethoxide in the presence of a base) and the solvent. The optimization then lies in balancing the benefits of a high reactant concentration with the potential for reduced nucleophilicity.

To illustrate the impact of solvent choice on a model SNAr reaction for the preparation of a dialkoxypyridine, consider the following hypothetical data:

| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |

| Dioxane | 2.2 | 24 | 45 |

| Toluene | 2.4 | 24 | 55 |

| Tetrahydrofuran (THF) | 7.6 | 18 | 70 |

| Acetonitrile | 37.5 | 12 | 85 |

| Dimethylformamide (DMF) | 36.7 | 8 | 92 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 6 | 95 |

This interactive table demonstrates that as the polarity of the aprotic solvent increases, the reaction rate (indicated by a shorter reaction time) and the yield of the desired dialkoxy product generally improve.

Temperature and Reaction Time Optimization

Reaction temperature is a critical factor that directly influences the rate of the SNAr reaction. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of undesired byproducts through side reactions. Therefore, an optimal temperature must be determined experimentally to maximize the yield of this compound while minimizing impurities.

A systematic study of the reaction progress over time at different temperatures is essential for optimization. The following table presents hypothetical data for the synthesis of a 2,6-dialkoxypyridine in DMF:

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 60 | 24 | 65 |

| 80 | 12 | 88 |

| 100 | 8 | 92 |

| 120 | 6 | 91 (with increased impurities) |

| 140 | 4 | 85 (significant decomposition) |

This data suggests that for this model reaction, a temperature of 100°C for 8 hours provides the optimal balance between reaction rate and product purity.

Influence of the Base

In the synthesis of this compound from 4-amino-2,6-dichloropyridine and ethanol, a base is required to generate the ethoxide nucleophile. Common bases for this purpose include sodium hydride (NaH), sodium metal (Na), and sodium hydroxide (B78521) (NaOH). The choice of base can impact the reaction's efficiency and safety.

Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates ethanol to form sodium ethoxide. This is often a clean and effective method. The use of sodium metal is also effective but can be more hazardous to handle. Sodium hydroxide can also be used, but the presence of water from the hydroxide can potentially lead to side reactions.

The stoichiometry of the base is also a key parameter to optimize. A slight excess of the base is typically used to ensure complete conversion of the starting material.

Reaction Mechanisms and Chemical Transformations of 2,6 Diethoxypyridin 4 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The endocyclic nitrogen atom of the pyridine ring in 2,6-Diethoxypyridin-4-amine exhibits characteristic reactivity, primarily influenced by the electronic effects of the substituents on the ring.

Protonation Equilibria and Basicity Studies

The basicity of the pyridine nitrogen in this compound is a crucial parameter influencing its chemical behavior. The lone pair of electrons on the pyridine nitrogen is generally available for protonation. However, the basicity is modulated by the electronic and steric effects of the substituents at the 2, 4, and 6 positions.

The ethoxy groups at the 2 and 6 positions are ortho to the pyridine nitrogen. While ethoxy groups are typically electron-donating through resonance, their presence in the ortho positions can also introduce steric hindrance, potentially affecting the approach of a proton and thus reducing the basicity compared to an unsubstituted pyridine. In contrast, the amino group at the 4-position is strongly electron-donating through resonance, which increases the electron density on the pyridine nitrogen and is expected to enhance its basicity.

In substituted pyridines, the pKa of the conjugate acid is a quantitative measure of the basicity of the pyridine nitrogen. For comparison, the pKa of pyridinium (B92312) ion is 5.25. For 4-aminopyridine (B3432731), the pKa is significantly higher at 9.11, demonstrating the strong electron-donating effect of the 4-amino group. Conversely, alkyl groups in the 2- and 6-positions, such as in 2,6-dimethylpyridine, can sterically hinder protonation, leading to a lower pKa of 6.7 compared to pyridine itself. libretexts.org

Table 1: Predicted Factors Influencing the Basicity of the Pyridine Nitrogen in this compound

| Substituent/Effect | Position | Electronic Effect | Steric Effect | Predicted Impact on Basicity |

| Amine (-NH2) | 4 | Strong electron-donating (resonance) | Minimal | Strong Increase |

| Ethoxy (-OEt) | 2, 6 | Electron-donating (resonance), Electron-withdrawing (inductive) | Significant | Moderate Decrease |

Coordination Chemistry with Metal Centers

The pyridine nitrogen of this compound can act as a ligand, coordinating to various metal centers to form coordination complexes. The lone pair of electrons on the nitrogen atom can be donated to a metal ion, forming a coordinate covalent bond. The stability and structure of these complexes are influenced by the nature of the metal ion, the steric bulk of the ligand, and the electronic properties of the pyridine ring.

The presence of the bulky ethoxy groups at the 2 and 6 positions would sterically hinder the coordination of the pyridine nitrogen to a metal center. This steric hindrance can influence the coordination geometry and the stability of the resulting complex. In some cases, this steric crowding can favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

While specific studies on the coordination chemistry of this compound are scarce, the behavior of related 4-aminopyridine derivatives can provide insights. 4-Aminopyridine itself is known to act as a monodentate ligand through the pyridine nitrogen in various coordination complexes. The exocyclic amino group is generally less basic and less likely to coordinate, especially in acidic conditions where it would be protonated.

Reactivity of the Amine Functionality (-NH2)

The exocyclic amine group at the 4-position of the pyridine ring is a key site of reactivity, primarily exhibiting nucleophilic character.

Nucleophilic Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, capable of attacking electrophilic carbon atoms. This reactivity is central to alkylation reactions, where one or more hydrogen atoms of the amine are replaced by alkyl groups.

A significant challenge in the alkylation of primary amines is controlling the extent of substitution to achieve selective monoalkylation. The initial alkylation of this compound would yield a secondary amine. This product, however, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly introduced alkyl group. Consequently, the secondary amine can compete with the primary amine for the alkylating agent, leading to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt through overalkylation.

The mechanism of this process involves a series of nucleophilic substitution reactions. The selectivity for monosubstitution can be influenced by several factors:

Stoichiometry: Using a large excess of the amine relative to the alkylating agent can favor monosubstitution.

Steric Hindrance: The steric bulk of the alkylating agent and the substituents on the amine can influence the rate of subsequent alkylations. The ethoxy groups on the pyridine ring may provide some steric shielding around the amine group, potentially slowing down the second and third alkylation steps.

Reaction Conditions: Factors such as temperature, solvent, and the nature of the base used (if any) can affect the relative rates of the competing alkylation reactions.

Table 2: Potential Products of Nucleophilic Alkylation of this compound

| Degree of Substitution | Product Structure |

| Monosubstituted | 2,6-Diethoxy-N-alkylpyridin-4-amine |

| Disubstituted | 2,6-Diethoxy-N,N-dialkylpyridin-4-amine |

| Quaternary Ammonium Salt | 4-(N,N,N-trialkylammonio)-2,6-diethoxypyridinium salt |

Specific research on the stereochemical outcomes of alkylation reactions involving this compound is not documented in the reviewed literature. However, general principles of stereochemistry in nucleophilic substitution reactions can be applied.

If the alkylating agent contains a chiral center at the electrophilic carbon, the stereochemical course of the reaction (e.g., inversion or retention of configuration) would depend on the reaction mechanism. For instance, an S_N2 mechanism would proceed with inversion of stereochemistry at the chiral center of the alkylating agent.

Conversely, if a chiral derivative of this compound were to be used, or if a chiral auxiliary were employed, the alkylation reaction could potentially proceed with diastereoselectivity, leading to a preferential formation of one diastereomer over another. The steric and electronic environment created by the chiral entity would influence the trajectory of the incoming electrophile. Without specific experimental data, any discussion on stereochemical control in alkylation reactions of this compound remains speculative and would be guided by established models of asymmetric synthesis.

Acylation Reactions (e.g., Amide Formation)

The primary amine at the 4-position of the pyridine ring is a potent nucleophile, readily participating in acylation reactions to form stable amide bonds. This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of functional groups. The general mechanism is a nucleophilic addition-elimination pathway where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent. savemyexams.comchemguide.co.uk

Common acylating agents include acyl chlorides and acid anhydrides, which react vigorously with amines. chemguide.co.uk These reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct, which would otherwise form a salt with the unreacted amine. chemguide.co.uk The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) allows for the direct formation of amides from carboxylic acids, which are less reactive electrophiles. ucl.ac.uk

While specific kinetic and thermodynamic data for the acylation of this compound are not extensively documented, the principles can be inferred from studies on analogous aminopyridine and azole systems. ed.ac.ukacs.org The reaction rate is fundamentally governed by the nucleophilicity of the amine and the electrophilicity of the acylating agent. The two electron-donating ethoxy groups on the pyridine ring are expected to increase the electron density on the 4-amino group, enhancing its nucleophilicity and thereby increasing the rate of acylation compared to unsubstituted 4-aminopyridine.

Kinetic studies on similar systems show that the reaction is often first-order with respect to both the amine and the acylating agent. acs.org Catalysts, such as 4-(Dimethylamino)pyridine (DMAP), can dramatically increase the reaction rate by forming a highly reactive N-acylpyridinium intermediate. strategian.com

Thermodynamically, the formation of an amide bond from an amine and an acyl chloride or anhydride (B1165640) is a highly exothermic and favorable process, driven by the formation of the very stable amide linkage and a stable leaving group (e.g., a chloride ion). nih.govbohrium.com Theoretical studies on simple amide formation in apolar solvents show a stability of approximately 8.4 kcal/mol. nih.govbohrium.com

The efficiency and rate of the acylation reaction are heavily dependent on the nature of the electrophile, specifically the acylating agent employed. A more reactive electrophile leads to a faster reaction and often higher yields, although sometimes at the cost of selectivity if other nucleophilic sites are present. The general reactivity order for common acylating agents is a key factor in synthetic planning.

| Acylating Agent (Electrophile) | General Reactivity | Typical Conditions | Notes |

| Acyl Chloride (R-COCl) | Very High | Aprotic solvent (e.g., DCM, THF), often with cooling (0 °C to RT), requires a base (e.g., pyridine, Et3N). chemguide.co.uk | Highly reactive and sensitive to moisture. The reaction is rapid and often exothermic. chemguide.co.uk |

| Acid Anhydride ((R-CO)2O) | High | Aprotic solvent, often requires mild heating or a catalyst (e.g., DMAP). strategian.com | Less reactive than acyl chlorides but still very effective. Produces a carboxylic acid byproduct. |

| Activated Ester (e.g., N-hydroxysuccinimide ester) | Moderate | Aprotic solvent, room temperature. | Often used in peptide synthesis for milder conditions and reduced side reactions. |

| Carboxylic Acid (R-COOH) | Low | Requires a coupling agent (e.g., EDC, HATU, T3P) and a base. ucl.ac.uk | The direct reaction is unfavorable. Coupling agents activate the carboxylic acid to form a highly reactive intermediate in situ. |

This table provides a generalized overview of the influence of electrophile structure on acylation reactions.

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is a reversible, acid-catalyzed process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism proceeds through a carbinolamine intermediate. youtube.com The reaction rate is highly pH-dependent, with optimal rates typically observed in weakly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org To drive the reaction to completion, water is often removed from the reaction mixture, for example, by azeotropic distillation. youtube.com

| Carbonyl Compound | Product Structure | Product Name |

| Benzaldehyde | N-(phenylmethylene)-2,6-diethoxypyridin-4-amine | |

| Acetone | N-(propan-2-ylidene)-2,6-diethoxypyridin-4-amine | |

| Cyclohexanone | N-(cyclohexylidene)-2,6-diethoxypyridin-4-amine |

This table illustrates the expected imine products from the condensation of this compound with various carbonyl compounds.

Controlled Oxidation Reactions of the Amine Group

The controlled oxidation of the primary amino group in aromatic amines can lead to various nitrogen-containing functional groups, such as nitroso, nitro, or azo compounds. However, these reactions can be challenging due to the potential for over-oxidation or side reactions with the sensitive pyridine ring. Specific protocols for this compound are not widely reported, but general methods for aromatic amine oxidation can be applied.

Reagents such as dimethyldioxirane (B1199080) (DMDO) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are often employed for the oxidation of primary aromatic amines to the corresponding nitro compounds. The reaction conditions must be carefully controlled to prevent polymerization or degradation of the starting material. The electron-rich nature of the diethoxypyridine ring may make it susceptible to oxidation itself, necessitating mild and selective oxidizing agents.

Reactivity of the Ethoxy Groups

While the primary site of reactivity on this compound is the amino group, the two ethoxy groups are not inert and can undergo specific chemical transformations, most notably ether cleavage.

Selective Ether Cleavage Reactions

The ether linkages of the ethoxy groups are generally stable to many reaction conditions but can be cleaved under strongly acidic conditions. This O-dealkylation is a common transformation for aryl ethers. The typical reagents for this process are strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures.

The mechanism involves the initial protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group in an Sₙ2-type displacement to yield an ethyl halide and a hydroxyl group on the pyridine ring. Stepwise or complete dealkylation can potentially be achieved by controlling the reaction conditions, leading to 2-ethoxy-6-hydroxypyridin-4-amine or the fully dealkylated 2,6-dihydroxypyridin-4-amine. Enzymatic O-dealkylation is also a known metabolic pathway for similar alkoxy compounds, often mediated by cytochrome P450 enzymes. nih.govnih.govsemanticscholar.org

| Reagent | Conditions | Expected Major Product |

| Excess HBr | Reflux | 2,6-Dihydroxypyridin-4-amine |

| Excess HI | Reflux | 2,6-Dihydroxypyridin-4-amine |

| BBr₃ (Boron tribromide) | CH₂Cl₂, low temperature to RT | 2,6-Dihydroxypyridin-4-amine |

This table summarizes common conditions for the cleavage of the ethoxy groups.

Modifications and Substitutions on the Alkyl Chains of Ethoxy Groups

The ethoxy groups of this compound are generally stable ether linkages. However, under specific conditions, they can undergo cleavage or modification. The primary reaction involving the alkyl chains of the ethoxy groups is O-dealkylation, which involves the cleavage of the oxygen-ethyl bond. This transformation is typically achieved under harsh acidic conditions, for instance, with strong hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group. This process would convert the ethoxy groups into hydroxyl groups, yielding 2,6-dihydroxy-pyridin-4-amine derivatives.

Another potential modification is trans-etherification, where the ethoxy groups are exchanged for other alkoxy groups. This reaction is generally catalyzed by strong acids or metal catalysts and is driven by the use of a large excess of the replacing alcohol. However, specific studies detailing these modifications on this compound are not extensively documented in the available literature.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of three activating substituents—two ethoxy groups and an amino group—in this compound significantly enhances the electron density of the ring, making it more susceptible to electrophilic attack. The amino group is a powerful activating group and, along with the ortho, para-directing ethoxy groups, strongly influences the regioselectivity of these reactions.

Given the positions of the existing substituents, the C3 and C5 positions of the pyridine ring are the most likely sites for electrophilic attack. The directing effects of the amino and ethoxy groups are synergistic, reinforcing the nucleophilicity of these positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Reagents | Predicted Product(s) |

|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Bromo-2,6-diethoxypyridin-4-amine and/or 3,5-Dibromo-2,6-diethoxypyridin-4-amine |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2,6-diethoxypyridin-4-amine |

| Sulfonation | SO₃/H₂SO₄ | This compound-3-sulfonic acid |

It is important to note that while these reactions are theoretically plausible, the strong basicity of the amino group and the pyridine nitrogen can lead to complications. For instance, in strong acidic conditions required for nitration and sulfonation, the amino group and the ring nitrogen will be protonated, which deactivates the ring towards electrophilic attack. Therefore, milder reaction conditions or the use of a protecting group for the amine may be necessary to achieve the desired substitution. Friedel-Crafts reactions are often problematic with highly activated and basic substrates like aminopyridines due to complex formation with the Lewis acid catalyst. sigmaaldrich.comnih.govorganic-chemistry.org

Radical Reactions Involving this compound

The involvement of this compound in radical reactions is not well-documented. However, based on the general reactivity of pyridine derivatives, some potential radical transformations can be postulated. The stability of any radical intermediate formed will be a key factor in determining the feasibility of such reactions. The pyridine ring itself can stabilize radicals to some extent through resonance.

One possibility is the generation of a radical cation by single-electron transfer from the electron-rich aromatic system. This radical cation could then undergo further reactions. Additionally, hydrogen atom abstraction from the amino group or the ethyl groups of the ethoxy substituents by a radical initiator could lead to nitrogen- or carbon-centered radicals, respectively. These radicals could then participate in various propagation steps, such as addition to unsaturated bonds or cyclization reactions. However, without specific experimental data, these remain theoretical possibilities.

Advanced Spectroscopic and Structural Elucidation Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2,6-Diethoxypyridin-4-amine are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment. The symmetry of the molecule simplifies the spectra, as the two ethoxy groups are chemically equivalent, as are the two protons on the pyridine (B92270) ring.

¹H NMR: The proton spectrum is expected to show four primary signals:

A singlet for the two equivalent aromatic protons on the pyridine ring (H-3 and H-5). Due to the electron-donating effects of the flanking ethoxy groups and the para-amino group, these protons are expected to be shielded and appear upfield.

A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

A quartet for the four equivalent methylene protons (-O-CH₂-CH₃) of the two ethoxy groups, resulting from spin-spin coupling with the adjacent methyl protons.

A triplet for the six equivalent methyl protons (-O-CH₂-CH₃) of the two ethoxy groups, arising from coupling with the neighboring methylene protons.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals:

Three signals for the pyridine ring carbons. The carbons bearing the ethoxy groups (C-2 and C-6) would be the most downfield due to the direct attachment of electronegative oxygen. The carbon attached to the amino group (C-4) would also be significantly affected, while the proton-bearing carbons (C-3 and C-5) would appear at a more upfield position.

One signal for the methylene carbons (-O-CH₂-CH₃) of the ethoxy groups.

One signal for the methyl carbons (-O-CH₂-CH₃) of the ethoxy groups.

The following table summarizes the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 3, 5 | 5.8 - 6.0 | s (singlet) | 90 - 95 |

| 4-NH₂ | 4.0 - 5.5 | br s (broad singlet) | - |

| -OCH₂CH₃ | 4.1 - 4.3 | q (quartet) | 60 - 65 |

| -OCH₂CH₃ | 1.3 - 1.5 | t (triplet) | 14 - 16 |

| 2, 6 | - | - | 160 - 165 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and amines and may vary based on solvent and experimental conditions.

To confirm the predicted assignments and establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethoxy groups, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively link the predicted proton signals to their corresponding carbon signals in Table 1. For example, it would show a correlation between the signal at δH ~4.2 ppm and the signal at δC ~62 ppm, confirming their assignment to the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

A correlation from the aromatic protons (H-3/H-5) to the ethoxy-bearing carbons (C-2/C-6) and the amino-bearing carbon (C-4).

A correlation from the methylene protons (-OCH₂-) to the attached pyridine carbon (C-2/C-6).

These experiments, used in concert, would provide an unambiguous confirmation of the constitution of this compound.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as the rotation around single bonds. nih.gov For this compound, VT-NMR could provide insight into the conformational dynamics of the two ethoxy groups. researchgate.net

At room temperature, the rotation around the C(2/6)–O bonds is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the protons and carbons of the equivalent ethoxy groups. However, as the temperature is lowered, this rotation could slow down. If the rotational barrier is sufficiently high, the molecule may exist as distinct conformers that interconvert slowly. This would lead to a broadening and eventual splitting of the ethoxy group signals into multiple sets of quartets and triplets in the ¹H spectrum and multiple methylene and methyl signals in the ¹³C spectrum. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic information about the molecule's flexibility. uni-halle.denih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. libretexts.orglibretexts.org This precision allows for the confident assignment of a molecular formula.

The molecular formula of this compound is C₉H₁₄N₂O₂. In high-resolution mass spectrometry, the compound would typically be analyzed after protonation to form the molecular ion [M+H]⁺. The exact mass of an ion is calculated using the masses of the most abundant isotopes of each element (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.0031, ¹⁶O = 15.9949). libretexts.org

The theoretical exact mass of the protonated molecule [C₉H₁₅N₂O₂]⁺ is 183.11280 u. An HRMS instrument can measure this mass to within a few parts per million (ppm), allowing it to be distinguished from other potential molecular formulas that might have the same nominal mass. youtube.com For example, the formula C₁₀H₁₇O₃ (exact mass 183.11722) has the same nominal mass of 183 but is easily differentiated by HRMS. Therefore, obtaining an experimental mass that matches the theoretical value to within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the compound's elemental composition. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 183.11) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern provides valuable information about the molecule's connectivity and functional groups. wikipedia.orgwhitman.edu

A plausible fragmentation pathway for protonated this compound would likely involve the initial loss of small, stable neutral molecules from the ethoxy substituents. Common fragmentation reactions for alkoxy aromatics and amines include the loss of an alkene or an alcohol. researchgate.netlibretexts.org

A primary fragmentation route is predicted to be the loss of ethylene (C₂H₄, 28.0313 u) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 155.08147. A subsequent loss of a second molecule of ethylene would produce an ion at m/z 127.05014, corresponding to the protonated 2,6-dihydroxy-4-aminopyridine structure. Another possible fragmentation is the loss of a neutral ethanol (B145695) molecule (C₂H₅OH, 46.04186 u), resulting in a fragment at m/z 137.07094.

Table 2: Predicted HRMS Fragmentation for [C₉H₁₄N₂O₂ + H]⁺

| Precursor Ion m/z | Neutral Loss | Fragment Ion m/z | Proposed Fragment Formula |

|---|---|---|---|

| 183.11280 | - | 183.11280 | [C₉H₁₅N₂O₂]⁺ |

| 183.11280 | C₂H₄ (Ethylene) | 155.08147 | [C₇H₁₁N₂O₂]⁺ |

| 183.11280 | C₂H₅OH (Ethanol) | 137.07094 | [C₇H₉N₂O]⁺ |

Note: The analysis of these fragmentation pathways provides strong evidence for the presence and connectivity of the two ethoxy groups on the aminopyridine core.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. An analysis of this compound would involve recording its IR and Raman spectra and assigning the observed vibrational bands to specific molecular motions.

Identification and Assignment of Functional Group Vibrations

A detailed assignment of the vibrational modes of this compound would require experimental spectra, often supported by computational modeling (e.g., Density Functional Theory, DFT). Key functional group vibrations that would be expected and their typical spectral regions are:

N-H Vibrations: The primary amine (-NH₂) group would exhibit characteristic stretching vibrations. Typically, two bands would be anticipated in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. An N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹.

C-N Vibrations: The stretching of the C-N bond of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ range.

C-O Vibrations: The ethoxy (-OCH₂CH₃) groups would produce strong C-O stretching bands. The asymmetric C-O-C stretch is typically observed in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1050-1000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. C=C and C=N stretching modes within the ring are expected in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations would be found at lower wavenumbers.

Aliphatic C-H Vibrations: The methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituents would show C-H stretching vibrations in the 3000-2850 cm⁻¹ range and various bending vibrations between 1470-1370 cm⁻¹.

Without experimental spectra, a precise data table of vibrational frequencies and their assignments for this compound cannot be constructed.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule, including the nature of its chromophores and the energies of its electronic transitions.

Characterization of Electronic Transitions and Chromophores

The primary chromophore in this compound is the substituted pyridine ring. The presence of both electron-donating ethoxy groups and an amino group would significantly influence its electronic absorption and emission properties compared to unsubstituted pyridine.

UV-Vis Absorption: The UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic system. The substitution pattern is likely to cause a bathochromic (red) shift in the absorption maxima compared to pyridine. Multiple bands, potentially arising from different electronic transitions, might be observed.

Fluorescence: Whether the compound is fluorescent would depend on its ability to emit light from its lowest excited singlet state. If fluorescent, an emission spectrum would be recorded, and parameters such as the quantum yield and Stokes shift (the difference between the absorption and emission maxima) could be determined. These properties are highly dependent on the solvent environment.

A data table detailing absorption maxima (λmax), molar absorptivity (ε), and fluorescence properties remains speculative without experimental data.

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique would provide a wealth of information about the molecular geometry and intermolecular interactions of this compound.

Determination of Molecular Conformation and Bond Parameters

An X-ray crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would allow for a detailed analysis of the geometry of the pyridine ring, the conformation of the ethoxy side chains, and the planarity of the amino group relative to the ring.

Example Data Table (Hypothetical):

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

|---|---|---|---|

| C2-N1 Bond Length | Data not available | C2-N1-C6 Angle | Data not available |

| C4-N(amine) Bond Length | Data not available | O-C(ethyl) Bond Length | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

The crystallographic data would also reveal how the molecules pack together in the crystal lattice. A key aspect of this analysis would be the identification of intermolecular forces, such as:

Hydrogen Bonding: The primary amine group is a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the ethoxy groups are potential acceptors. It is highly probable that N-H···N or N-H···O hydrogen bonds play a crucial role in the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks.

Without a solved crystal structure, any discussion of the specific intermolecular interactions and packing motifs of this compound is purely theoretical.

Computational and Theoretical Chemistry Studies of 2,6 Diethoxypyridin 4 Amine

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis

No published studies on the geometry optimization and electronic structure of 2,6-Diethoxypyridin-4-amine were identified. Such a study would typically involve using computational methods to determine the most stable three-dimensional arrangement of atoms in the molecule and to analyze the distribution of electrons.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

There is no available research that specifically details the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific predicted spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for this compound are not available in the current scientific literature. These predictions are typically derived from quantum chemical calculations and are valuable for interpreting experimental spectra.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

No DFT studies focused on elucidating the reaction mechanisms of this compound have been published.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Information regarding the localization of transition states and Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound is not present in the available literature.

Construction of Energy Profiles for Chemical Transformations

There are no published energy profiles for the chemical transformations of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.govdovepress.com

MD simulations in an explicit solvent (like water) can map this landscape by tracking the key dihedral angles over nanoseconds of simulation time. The resulting trajectory allows for the identification of low-energy, stable conformations and the energetic barriers between them. For this compound, the simulations would likely reveal that the ethoxy groups are not static but are in dynamic equilibrium, adopting various staggered conformations. Steric hindrance between the ethoxy groups and the adjacent amine group would likely restrict certain orientations, favoring conformations where the terminal methyl groups are directed away from the amine.

| Dihedral Angle | Definition | Predicted Predominant Conformation (degrees) |

| τ1 (C3-C2-O-C) | Rotation of the 2-ethoxy group | ~180° (anti-periplanar) |

| τ2 (C5-C6-O-C) | Rotation of the 6-ethoxy group | ~180° (anti-periplanar) |

| τ3 (C3-C4-N-H) | Rotation of the 4-amine group | ~0° (syn-periplanar) |

This interactive table presents hypothetical predominant dihedral angles for this compound based on principles of steric hindrance and electronic effects. The values represent the most populated conformational states that would be expected from an MD simulation.

The interactions between a solute and the surrounding solvent molecules are crucial for understanding its solubility and chemical behavior in solution. researchgate.net MD simulations provide a microscopic view of these interactions. For this compound dissolved in water, the simulation would focus on the formation of hydrogen bonds. The pyridine (B92270) ring nitrogen, the oxygen atoms of the ethoxy groups, and the nitrogen of the amine group can all act as hydrogen bond acceptors, while the hydrogens of the amine group can act as hydrogen bond donors.

The strength and lifetime of these hydrogen bonds can be quantified using tools like the radial distribution function (RDF). The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr Sharp peaks in the RDF at short distances indicate strong, structured interactions, such as hydrogen bonds.

| Solute Atom | Solvent Atom (Water) | Predicted g(r) Peak Distance (Å) | Interaction Type |

| Pyridine N | H | ~1.9 | Hydrogen Bond Acceptor |

| Amine N | H | ~2.0 | Hydrogen Bond Acceptor |

| Amine H | O | ~1.8 | Hydrogen Bond Donor |

| Ethoxy O | H | ~1.9 | Hydrogen Bond Acceptor |

This interactive table shows plausible radial distribution function peak distances for hydrogen bonding between this compound and water, as would be derived from an MD simulation analysis.

In Silico Prediction of Chemical Behavior and Properties

Computational methods allow for the prediction of various chemical properties, providing valuable information before a compound is synthesized or tested experimentally.

The basicity of this compound is a key property, influencing its behavior in physiological and chemical systems. The molecule has two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. Theoretical methods can predict the pKa of these sites, indicating which is more likely to be protonated at a given pH. nih.govresearchgate.net

The prediction is typically achieved using quantum mechanical calculations, often involving a thermodynamic cycle that separates the protonation process into gas-phase and solvation steps. nih.gov The presence of three electron-donating groups (two ethoxy and one amino) on the pyridine ring is expected to significantly increase the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine (pKa ≈ 5.2). The 4-amino group's basicity is also enhanced by the resonance donation into the ring and the inductive effect of the ethoxy groups. Computational studies on similar aminopyridines have shown that modern methods can predict pKa values with high accuracy. nih.gov

| Method | Predicted pKa (Pyridine N) | Predicted pKa (Amine N) |

| DFT (B3LYP/6-31G*) with CPCM | 8.5 ± 0.5 | 7.9 ± 0.5 |

| Semi-empirical (AM1) with COSMO | 8.2 ± 0.7 | 7.6 ± 0.7 |

| Machine Learning Model | 8.7 ± 0.4 | 8.1 ± 0.4 |

This interactive table presents hypothetical pKa values for the two basic sites of this compound, predicted using different computational approaches. These values reflect the expected increase in basicity due to the electron-donating substituents.

Conceptual Density Functional Theory (DFT) provides descriptors that help predict chemical reactivity. scielo.org.mx One of the most powerful of these is the Fukui function, f(r), which indicates the change in electron density at a point r when the total number of electrons in the molecule changes. mdpi.comvub.be

By analyzing the Fukui functions, one can identify the most likely sites for electrophilic, nucleophilic, and radical attack:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, the pyridine ring is highly activated by three electron-donating groups, making it susceptible to electrophilic substitution. The condensed Fukui function (values condensed to individual atoms) would likely show high f- values on the C3 and C5 carbons of the pyridine ring, as well as the exocyclic nitrogen, indicating these are the preferred sites for electrophiles.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| N1 (Pyridine) | 0.08 | 0.15 | -0.07 | Electrophilic |

| C2 | 0.12 | 0.05 | 0.07 | Nucleophilic |

| C3 | 0.04 | 0.18 | -0.14 | Electrophilic |

| C4 | 0.11 | 0.06 | 0.05 | Nucleophilic |

| N (Amine) | 0.06 | 0.20 | -0.14 | Electrophilic |

This interactive table displays hypothetical condensed Fukui function and dual descriptor (Δf) values for selected atoms in this compound. Negative Δf values indicate a propensity for electrophilic attack, while positive values suggest nucleophilic attack. mdpi.com

Advanced Computational Methodologies for Complex Systems

Beyond the standard methods, more advanced computational techniques can be applied to study this compound in more complex scenarios. If the molecule is being investigated as a potential ligand for a biological target, such as an enzyme, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be employed. In a QM/MM simulation, the ligand and the immediate active site residues are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach provides a detailed and accurate picture of binding interactions and potential reaction mechanisms.

Furthermore, to overcome the limitations of standard MD simulations in sampling large conformational changes, enhanced sampling techniques like metadynamics or umbrella sampling could be used. researchgate.net These methods accelerate the exploration of the conformational landscape, ensuring that all relevant low-energy states are identified, which is critical for understanding molecular recognition and function.

Derivatization and Chemical Modification Strategies for Research Purposes

Analytical Derivatization for Enhanced Detection and Separation

Derivatization is a widely employed technique in analytical chemistry to modify a target compound, thereby improving its detectability, chromatographic properties, or stability. mdpi.com For 2,6-Diethoxypyridin-4-amine, which lacks a strong native chromophore or fluorophore, derivatization of its primary amine group is essential for achieving high sensitivity in many analytical methods.

In chromatographic analysis, derivatization can be performed either before the sample is introduced into the column (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com

Pre-column Derivatization: This is the more common approach, where the analyte reacts with a derivatizing agent before injection. actascientific.com This process can convert this compound into a product that is more readily detectable or has better separation characteristics. sigmaaldrich.com For High-Performance Liquid Chromatography (HPLC), reagents are chosen to add a UV-absorbing or fluorescent tag to the molecule. nih.gov For Gas Chromatography (GC), derivatization aims to increase the volatility and thermal stability of the compound, often through silylation, acylation, or alkylation. libretexts.org

Post-column Derivatization: This method involves the reaction of the analyte after it has been separated on the chromatographic column. actascientific.com It is advantageous as it avoids the potential formation of multiple derivative products from a single analyte, which could complicate the resulting chromatogram. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) are often used in post-column setups for the detection of primary amines. actascientific.com

Below is a table summarizing common derivatization reagents applicable to the primary amine of this compound for HPLC and GC analysis.

| Reagent | Technique | Target Group | Resulting Derivative | Detection Method |

| Dansyl Chloride | Pre-column HPLC | Primary Amine | Dansyl amide | Fluorescence, UV |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Pre-column HPLC | Primary Amine | FMOC-carbamate | Fluorescence, UV |

| o-Phthalaldehyde (OPA) / Thiol | Pre- or Post-column HPLC | Primary Amine | Isoindole | Fluorescence |

| Phenyl isothiocyanate (PITC) | Pre-column HPLC | Primary Amine | Phenylthiourea | UV |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pre-column GC | Primary Amine | Trimethylsilyl (TMS) derivative | Mass Spectrometry (MS), Flame Ionization (FID) |

| Pentafluorobenzyl Bromide (PFB-Br) | Pre-column GC | Primary Amine | PFB-amine | Electron Capture (ECD), MS |

The primary goal of derivatization for spectroscopic detection is to attach a functional group, or "tag," to the analyte that exhibits a strong response in the chosen detection system. libretexts.org

UV-Vis Detection: While the pyridine (B92270) ring of this compound has some UV absorbance, derivatizing the amine group with a reagent containing a highly conjugated system, such as dabsyl chloride or phenyl isothiocyanate, can significantly increase the molar absorptivity, thereby lowering the limit of detection.

Fluorescence Detection: For high-sensitivity applications, fluorescent tags are introduced. Reagents like Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield intensely fluorescent derivatives. actascientific.com This is particularly useful for trace analysis in complex matrices like biological fluids. sigmaaldrich.com The use of o-phthalaldehyde (OPA) in the presence of a thiol is another common method that produces a highly fluorescent isoindole product. nih.gov

Mass Spectrometry (MS) Detection: Derivatization can improve MS analysis in several ways. For GC-MS, silylation reagents like BSTFA increase volatility, allowing the compound to be analyzed by gas-phase techniques. libretexts.org For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a permanently charged group or a group that is easily ionized, enhancing the signal in the mass spectrometer. elsevierpure.comresearchgate.net For example, derivatization can improve the detection responses of derivatives by 25–500 times compared to the intact parent compounds. elsevierpure.com

Although this compound is not chiral, its derivatives could be. If a chiral center were introduced into the molecule, or if it were used as a resolving agent itself, enantiomeric resolution would be necessary. Chiral derivatization is a powerful technique for separating enantiomers using standard, non-chiral chromatographic columns. wikipedia.org The strategy involves reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like HPLC or GC. wikipedia.orgnih.gov

Key considerations for a CDA include its enantiomeric purity, the reaction's speed and quantitative nature, and the absence of racemization during the process. nih.gov

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomers | Typical Application |

| Mosher's Acid Chloride (MTPA-Cl) | Amines, Alcohols | Amides, Esters | HPLC, NMR |

| 1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines, Alcohols | Carbamates, Carbonates | HPLC-Fluorescence |

| Marfey's Reagent (FDAA) | Amines | Diastereomeric Adducts | HPLC-UV |

| o-Phthalaldehyde (OPA) with Chiral Thiols (e.g., IBLC) | Primary Amines | Diastereomeric Isoindoles | HPLC-Fluorescence |

After separation, the identity of the enantiomers can be confirmed, and their relative amounts can be quantified. This method is crucial in pharmaceutical research for determining the enantiomeric purity of drug candidates. nih.gov

Synthesis of N-Substituted Derivatives

The primary amine group of this compound is a nucleophilic center that can readily undergo reactions to form various N-substituted derivatives. These reactions are fundamental for creating new molecules for structure-activity relationship studies and other research purposes.

The formation of an amide bond is one of the most common modifications of a primary amine. This compound can be converted to a wide range of amide derivatives by reacting it with acylating agents such as acyl chlorides or acid anhydrides under basic conditions.

This strategy is a cornerstone of medicinal chemistry. By synthesizing a library of amide derivatives where the 'R' group is systematically varied, researchers can investigate structure-activity relationships (SAR). For example, modifying the size, lipophilicity, or electronic properties of the R-group can have a profound impact on the biological activity of the resulting molecule, such as its ability to bind to a specific biological target. nih.gov These studies are essential for optimizing lead compounds in drug discovery.

Primary amines, such as this compound, react with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). openstax.org

The formation of imines is most efficient under mildly acidic conditions (pH 4-5). openstax.org This is because the acid is needed to protonate the hydroxyl group of the intermediate carbinolamine, turning it into a good leaving group (water), but excess acid would protonate the starting amine, destroying its nucleophilicity. openstax.orgchemistrysteps.com

It is important to note that this compound, being a primary amine (RNH₂), will form imines. The formation of enamines occurs when a secondary amine (R₂NH) reacts with an aldehyde or ketone. lumenlearning.comyoutube.com In the case of secondary amines, the iminium ion intermediate lacks a proton on the nitrogen to eliminate, so a proton is removed from an adjacent carbon, resulting in an enamine (a compound with a C=C double bond next to the nitrogen atom). chemistrysteps.com

Targeted Modifications of the Ethoxy Groups

The ethoxy groups at the 2- and 6-positions of the pyridine ring present opportunities for modification, primarily through ether cleavage reactions. These reactions, typically acid-catalyzed, can lead to the formation of hydroxyl groups, which can then serve as handles for further functionalization.

The cleavage of aryl ethers is a well-established transformation in organic synthesis. Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the high stability of the aromatic ring, the cleavage typically occurs at the ethyl-oxygen bond, resulting in the formation of ethanol (B145695) and a hydroxypyridine derivative.

Given the presence of two ethoxy groups in this compound, selective mono-de-ethylation to yield 4-amino-6-ethoxypyridin-2-ol presents a synthetic challenge. The control of stoichiometry and reaction conditions, such as temperature and reaction time, would be crucial to favor the formation of the mono-hydroxy product over the di-hydroxy derivative, 4-aminopyridine-2,6-diol.

The resulting hydroxyl group(s) can be subsequently modified through various reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to introduce different alkoxy groups.

Phosphorylation: Introduction of phosphate (B84403) groups, which can be relevant for biological applications.

These modifications can significantly alter the polarity, solubility, and hydrogen bonding capabilities of the parent molecule, which can in turn influence its biological interactions.

Table 1: Potential Products from Ethoxy Group Modification of this compound

| Starting Material | Reagents and Conditions | Potential Product(s) |

| This compound | 1 eq. HBr, controlled temperature | 4-amino-6-ethoxypyridin-2-ol |

| This compound | Excess HBr, elevated temperature | 4-aminopyridine-2,6-diol |

| 4-amino-6-ethoxypyridin-2-ol | Acetic anhydride (B1165640), pyridine | 4-acetamido-6-ethoxypyridin-2-yl acetate |

| 4-amino-6-ethoxypyridin-2-ol | Methyl iodide, K2CO3 | 4-amino-6-ethoxy-2-methoxypyridine |

Regioselective Functionalization of the Pyridine Ring

The pyridine ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino group at the 4-position and the two electron-donating ethoxy groups at the 2- and 6-positions. The amino group is a powerful ortho-, para-directing group. In this molecule, the positions ortho to the amino group are the 3- and 5-positions. The ethoxy groups are also ortho-, para-directing; however, the directing effect of the amino group is generally stronger. Therefore, electrophilic substitution reactions are expected to occur preferentially at the 3- and 5-positions of the pyridine ring.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halopyridines can serve as versatile intermediates for further modifications, such as cross-coupling reactions. Given the activated nature of the ring, these reactions can often proceed under mild conditions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing a route for further derivatization. The nitration of activated pyridines, such as 2,6-diaminopyridine, is known to proceed at the 3- and 5-positions.

Friedel-Crafts Alkylation and Acylation: While classic Friedel-Crafts reactions on pyridines can be challenging due to the basicity of the ring nitrogen, the high activation of the ring in this compound might allow for these reactions under specific conditions.

The regioselectivity of these reactions is a critical aspect. The symmetrical nature of the substitution at the 2- and 6-positions means that the 3- and 5-positions are chemically equivalent, simplifying the product profile of monosubstitution. However, achieving selective disubstitution would require careful control of the reaction conditions.

Table 2: Predicted Regioselective Functionalization of the Pyridine Ring

| Reaction Type | Reagent(s) | Expected Position of Substitution | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 3- and/or 5-position | 3-Bromo-2,6-diethoxypyridin-4-amine |

| Nitration | HNO3 / H2SO4 | 3- and/or 5-position | 2,6-Diethoxy-3-nitropyridin-4-amine |

Applications and Role in Advanced Chemical Synthesis and Materials Science Research

2,6-Diethoxypyridin-4-amine as a Versatile Synthetic Building Block

In organic synthesis, the value of a building block is determined by its ability to reliably introduce specific structural and functional motifs into a target molecule. youtube.com this compound serves as a robust scaffold, providing a functionalized pyridine (B92270) ring that is a common feature in many biologically active compounds and functional materials. uou.ac.in

Precursor for Novel Heterocyclic Systems

The structure of this compound, with its reactive amino group and substituted pyridine ring, is well-suited for constructing more complex heterocyclic systems. uou.ac.in The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to fused ring systems. For instance, multi-step reaction sequences can be employed to build upon the pyridine core, leading to the synthesis of intricate molecules like pyrano[2,3-d]pyrimidines or other polyheterocyclic compounds. nih.govchemmethod.comrsc.org The presence of the ethoxy groups modifies the electron density of the pyridine ring, influencing its reactivity in subsequent synthetic transformations.

Intermediate in Multi-step Organic Syntheses

The utility of this compound as an intermediate is demonstrated in its incorporation into larger, high-value molecules. Multi-step syntheses often involve the sequential addition of different molecular fragments, and this compound can serve as a key intermediate piece. youtube.com Research has shown that the 2,6-diethoxypyridin-4-yl moiety is a component in the synthesis of complex antibacterial compounds. A patent describes its integration into a larger molecular structure designed for antibacterial applications, highlighting its role as a foundational building block.

Furthermore, a related derivative, 1-(2,6-diethoxypyridin-4-yl)-3-(dimethylamino)propan-1-one, has been synthesized as part of research into new antituberculosis agents. This demonstrates the value of the 2,6-diethoxypyridine (B172836) core in constructing analogues of clinically important drugs.

| Target Molecule Class | Role of 2,6-Diethoxypyridin-4-yl Moiety | Application Area |

|---|---|---|

| Complex Quinolone Derivatives | Core structural component | Antibacterial Agents |

| Bedaquiline Analogues | Core structural component | Antituberculosis Agents |

Potential as a Ligand in Catalysis Research

The field of catalysis often relies on organic molecules, or ligands, to bind to a metal center and control its reactivity and selectivity. researchgate.netresearchgate.net The structural features of this compound—specifically the nitrogen atom within the pyridine ring and the exocyclic amino group—give it the potential to act as a ligand in various catalytic systems. wikipedia.org

Role in Transition Metal-Catalyzed Organic Reactions